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Cat. No.: B1295731 Get Quote

Introduction
4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate) is a photolabile

compound widely used in neuroscience to study synaptic transmission, dendritic integration,

and neuronal circuit mapping. By rendering glutamate biologically inactive until it is released by

a flash of light, MNI-caged glutamate allows for precise spatial and temporal control over

neuronal excitation. This document provides detailed protocols for the application of MNI-caged

glutamate in acute brain slice preparations for both single-photon and two-photon uncaging

experiments.

Properties of MNI-Caged Glutamate
MNI-caged glutamate is favored for its chemical stability and efficiency in two-photon uncaging

experiments.[1] It is highly resistant to hydrolysis at physiological pH and is largely inert at

glutamate receptors in its caged form.[1][2] However, a significant off-target effect is its

antagonism of GABA-A receptors, particularly at the millimolar concentrations required for two-

photon experiments.[1][3][4] This can lead to epileptiform activity in the absence of action

potential blockers like tetrodotoxin (TTX).[1]
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Property Value / Description Source

Photolysis Method
Single-photon (1P) or Two-

photon (2P)
[4]

1P Absorption Max.
~360 nm (Broad spectrum

280-380 nm)
[5]

2P Absorption Max. ~720 nm [1][2]

Quantum Yield 0.14 [5]

Two-Photon Cross-Section 0.06 GM at 730 nm [2]

Water Solubility High [2]

Off-Target Effects

Antagonist at GABA-A

receptors at high

concentrations

[1][2][3][4]

Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a standard method for preparing acute brain slices suitable for

electrophysiology and uncaging experiments. For enhanced viability, particularly with mature

animals, an N-methyl-D-glucamine (NMDG) protective recovery method can also be used.[6][7]

Materials:

Vibratome or tissue slicer

Dissection tools (scissors, forceps, scalpel)

Petri dishes

Oxygen (95% O2 / 5% CO2, Carbogen) tank and bubbler

Beakers and graduated cylinders

Slice holding/recovery chamber
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Solutions:

Solution Type Compound Concentration (mM)

Ice-Cold Cutting Solution Sucrose 100

NaCl 60

KCl 2.5

NaH₂PO₄ 1.25

NaHCO₃ 26

Glucose 10

MgCl₂ 7

CaCl₂ 0.5

Sodium Pyruvate 3

Sodium Ascorbate 1.3

Artificial Cerebrospinal Fluid

(ACSF)
NaCl 124-125

KCl 2.5-3

NaH₂PO₄ 1.25

NaHCO₃ 26

Glucose 10

MgCl₂ 1-1.8

CaCl₂ 1.6-2

Note: Solution compositions can vary. The cutting solution is based on a recipe designed to

improve slice health.[4] The ACSF formulation is a common variant.[4][5]
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Preparation: Vigorously bubble both the cutting solution and ACSF with 95% O2 / 5% CO2

for at least 30 minutes prior to use. Chill the cutting solution to 0-4°C on ice.

Anesthesia and Dissection: Anesthetize the animal (e.g., rodent) according to approved

institutional protocols. Quickly decapitate the animal and dissect the brain, immersing it in

the ice-cold cutting solution.

Slicing:

Mount the brain onto the vibratome stage. A flat surface can be created by trimming the

cerebellum.[8]

Fill the vibratome buffer tray with ice-cold, oxygenated cutting solution.

Cut slices to the desired thickness, typically 300-350 µm.[4][5]

Recovery:

Using a transfer pipette, carefully transfer the cut slices to a recovery chamber containing

ACSF oxygenated with 95% O2 / 5% CO2.

Incubate the slices at 32-34°C for at least 30 minutes.[5][9]

After the initial recovery period, maintain the slices at room temperature until they are

needed for recording.[10]

Protocol 2: Electrophysiology and Glutamate Uncaging
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from a

neuron in a brain slice while using MNI-caged glutamate for photostimulation.

Materials & Equipment:

Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)

Microscope with IR-DIC optics

Recording chamber continuously perfused with oxygenated ACSF
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Light source for photolysis:

For 1P Uncaging: UV light source (e.g., xenon arc lamp) with appropriate filters (e.g., 340-

390 nm).[2][5]

For 2P Uncaging: Two-photon laser scanning microscope with a Ti:Sapphire laser tuned to

~720 nm.[2][10]

MNI-caged glutamate (Tocris, BenchChem, etc.)

Tetrodotoxin (TTX) (optional, to block action potentials)

Methodology:

Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope

stage. The slice should be continuously perfused with oxygenated ACSF (~1-2 ml/min) at 30-

32°C.[1][5]

MNI-Glutamate Application: Add MNI-caged glutamate to the perfusing ACSF. The solution is

typically recirculated to conserve the compound.[5]

For 1P Uncaging: Use a concentration of 500 µM - 1 mM.[2][5]

For 2P Uncaging: Use a concentration of 2.5 mM - 10 mM.[1][2]

Establish Whole-Cell Recording:

Identify a target neuron under the microscope.

Using a glass micropipette filled with an appropriate internal solution, establish a whole-

cell patch-clamp recording.

To visualize neuronal morphology for precise targeting of uncaging, a fluorescent dye

(e.g., Alexa Fluor) can be included in the internal solution.[1][2]
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Positioning: Focus the light source to a small spot over the neuronal region of interest

(e.g., a specific dendritic spine or region of the dendritic tree).[2]

Photolysis: Deliver brief pulses of light to photorelease glutamate. The goal is often to elicit

uncaging-evoked Excitatory Postsynaptic Currents (uEPSCs) that mimic naturally

occurring miniature EPSCs.[1]

Record Responses: Record the resulting excitatory postsynaptic currents (EPSCs) or

potentials (EPSPs) with the patch-clamp amplifier.[2]

Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded

responses.[2]

Quantitative Uncaging Parameters

Parameter
Single-Photon (1P)
Uncaging

Two-Photon (2P)
Uncaging

Source

Wavelength 340-390 nm ~720 nm [2][5]

Pulse Duration 1-5 ms 0.5-4 ms [2][11][12]

Laser Power N/A 12-35 mW (at sample) [11][12][13]

Concentration 500 µM - 1 mM 2.5 - 10 mM [1][2][5]

Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from preparing the solutions to

analyzing the final electrophysiological data.
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Workflow for MNI-caged glutamate experiments in brain slices.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1295731?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Postsynaptic Signaling Pathway
Upon uncaging, released glutamate binds to postsynaptic receptors, initiating a signaling

cascade that leads to neuronal excitation.

Light Pulse
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Signaling cascade following glutamate uncaging at a synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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